(9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazol-3-yl)diphenylphosphine oxide
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Overview
Description
(9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazol-3-yl)diphenylphosphine oxide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazol-3-yl)diphenylphosphine oxide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, where carbazole derivatives are coupled with diphenylphosphine oxide under specific conditions. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely. The purification steps might include crystallization, chromatography, or recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazol-3-yl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazol-3-yl)diphenylphosphine oxide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology
In biological research, this compound can be used as a fluorescent probe due to its photophysical properties. It can help in studying cellular processes and imaging applications.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in targeting cancer cells.
Industry
In the industrial sector, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron-transporting properties.
Mechanism of Action
The mechanism of action of (9-(3-(9H-Carbazol-9-yl)phenyl)-9H-carbazol-3-yl)diphenylphosphine oxide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or enzymes, altering their activity and leading to various cellular effects. The compound’s phosphine oxide group can participate in redox reactions, influencing cellular redox states and signaling pathways.
Properties
CAS No. |
1296229-26-9 |
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Molecular Formula |
C42H29N2OP |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
9-(3-carbazol-9-ylphenyl)-3-diphenylphosphorylcarbazole |
InChI |
InChI=1S/C42H29N2OP/c45-46(32-16-3-1-4-17-32,33-18-5-2-6-19-33)34-26-27-42-38(29-34)37-22-9-12-25-41(37)44(42)31-15-13-14-30(28-31)43-39-23-10-7-20-35(39)36-21-8-11-24-40(36)43/h1-29H |
InChI Key |
WCHVVGQFMSTMGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC(=C6)N7C8=CC=CC=C8C9=CC=CC=C97 |
Origin of Product |
United States |
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